molecular formula C14H19N3O2 B2680610 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2097923-81-2

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

Cat. No. B2680610
CAS RN: 2097923-81-2
M. Wt: 261.325
InChI Key: POOAYAFMMVAWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine” is a pyrimidine derivative . Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) and several other important biomolecules. The cyclopropanecarbonyl and pyrrolidinyl groups attached to the pyrimidine ring could potentially influence the compound’s biological activity .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it also has a pyrrolidine ring, a five-membered ring with one nitrogen atom . The cyclopropane carbonyl group could add steric hindrance and influence the compound’s 3D conformation.


Chemical Reactions Analysis

The reactivity of this compound could be influenced by its functional groups. The carbonyl group in cyclopropanecarbonyl could be reactive towards nucleophiles, and the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Antimicrobial Activity : A study detailed the synthesis of pyrimidine-linked heterocyclic compounds, including derivatives similar to 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine, and their evaluation for insecticidal and antimicrobial potential. These compounds exhibited significant activity against Pseudococcidae insects and selected microorganisms, highlighting their potential as antimicrobial agents (Deohate & Palaspagar, 2020).

  • Cancer Research : Another research focused on the synthesis of pyrimidine derivatives and their evaluation as cyclin-dependent kinase-2 (CDK2) inhibitors. These compounds, closely related in structure to 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine, showed potent inhibition of CDK2, a crucial target in cancer therapy, highlighting their potential use in anticancer drug development (Wang et al., 2004).

Chemical Properties and Interactions

  • Molecular Structure Analysis : The crystal structure of compounds similar to 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine was analyzed to understand their molecular interactions and stability. Such studies are essential for the design of compounds with specific biological activities and for understanding their mode of action at the molecular level (Jeon et al., 2015).

  • Antiviral Activity : Research on the synthesis and biological evaluation of pyrimidine derivatives revealed their potential antiviral activity against various viruses, including herpes and retroviruses. These findings suggest that compounds structurally related to 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine could be developed into effective antiviral agents (Holý et al., 2002).

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to study the influence of various substituents on the pyrimidine and pyrrolidine rings .

properties

IUPAC Name

cyclopropyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-7-13(16-10(2)15-9)19-12-5-6-17(8-12)14(18)11-3-4-11/h7,11-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOAYAFMMVAWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine

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